N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXB-A, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain.
Scientific Research Applications
Anticancer Activity
Research has revealed that derivatives of N-(thiazol-2-yl)benzamide demonstrate significant anticancer activity. A study by (Ravinaik et al., 2021) found that certain substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Another study by (Tiwari et al., 2017) synthesized novel benzamide derivatives that showed promising anticancer activity, particularly against melanoma, leukemia, cervical, and breast cancer.
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. (Yadav & Ballabh, 2020) explored the role of methyl functionality and multiple non-covalent interactions in gelation. This study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, contributing to the field of crystal engineering.
Antimicrobial Properties
Research by (Chawla, 2016) on thiazole derivatives, including N-(thiazol-2-yl)benzamide, demonstrated antimicrobial activity. The study showed that derivatives with certain substitutions on the phenyl ring exhibited good antimicrobial activity against both gram-positive and gram-negative species, as well as antifungal properties.
Anti-Inflammatory Activity
A study by (Lynch et al., 2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)benzamide derivatives, which showed anti-inflammatory activity. This research contributes to the understanding of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline.
Glucokinase Activation
Research has also shown the potential of N-(thiazol-2-yl)benzamide derivatives in activating glucokinase, which is significant for diabetes treatment. For instance, (Iino et al., 2009) discovered a compound that exhibited potent glucokinase activation, suggesting potential applications in managing blood glucose levels.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-7-8-14(9-13(12)2)17-11-25-19(20-17)21-18(22)15-5-4-6-16(10-15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIJPGNEOVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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